molecular formula C21H29N3O2 B5575685 2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol

2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol

Cat. No.: B5575685
M. Wt: 355.5 g/mol
InChI Key: WAFJMMJYOKFFIH-UHFFFAOYSA-N
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Description

2-methyl-4-(3-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol is a useful research compound. Its molecular formula is C21H29N3O2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.22597718 g/mol and the complexity rating of the compound is 482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Flexible Synthesis of Pyrazoles : Research by Grotjahn et al. (2002) presents methods for synthesizing pyrazoles with different substituents, emphasizing the versatility of pyrazole compounds in chemical synthesis. This approach could be applicable for generating analogs of the specified compound, highlighting the importance of pyrazole and piperidine derivatives in creating ligands for metal coordination, potentially impacting materials science and catalysis (Grotjahn et al., 2002).

  • One-Pot Syntheses of Polyfunctional Pyrazoles : A study by Latif et al. (2003) showcases a one-pot synthesis method for creating polyfunctional pyrazolyl-substituted pyridines, which could offer a pathway for the synthesis of compounds structurally related to the one . The method emphasizes efficiency and versatility in generating compounds with potential pharmacological applications (Latif et al., 2003).

Potential Biological Activities

  • Antitumor Activity : Naito et al. (2005) synthesized and evaluated a series of pyrimidinyl pyrazole derivatives, including structural motifs similar to the compound of interest, for their cytotoxic activity against tumor cell lines. Their findings indicate that certain derivatives exhibit significant antitumor activity, suggesting potential research applications of the compound in cancer therapy (Naito et al., 2005).

  • Antimicrobial and Antituberculosis Activity : Kalaria et al. (2014) focused on the synthesis of fused pyran derivatives with imidazopyrazole components under microwave irradiation, showing preliminary in vitro antibacterial and antituberculosis activity. This suggests that compounds with similar structural features could have applications in developing new antimicrobial agents (Kalaria et al., 2014).

Chemical Structure and Interaction Studies

  • Tautomerism and Structure Analysis : Studies on pyrazolopyridinones by Gubaidullin et al. (2014) and Buzykin et al. (2014) examine the tautomerism and structural transformations of these compounds. Such research is crucial for understanding the chemical behavior and potential reactivity of complex molecules, including the target compound, in various environments (Gubaidullin et al., 2014); (Buzykin et al., 2014).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This might include studies to determine its physical and chemical properties, investigate its biological activity, and assess its safety and toxicity .

Properties

IUPAC Name

[3-(3-hydroxy-3-methylbutyl)phenyl]-[2-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-21(2,26)12-10-16-7-6-8-17(15-16)20(25)24-13-5-4-9-19(24)18-11-14-23(3)22-18/h6-8,11,14-15,19,26H,4-5,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFJMMJYOKFFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCCC2C3=NN(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.